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Technical Support Center: AMG 193 Phase 1
Trials
This technical support center provides essential information for researchers, scientists, and

drug development professionals working with or investigating AMG 193. It focuses on the dose-

limiting toxicities (DLTs) and safety profile observed during its first-in-human Phase 1 clinical

trials.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: What are the most frequently observed treatment-related adverse events (TRAEs) with

AMG 193?

A1: The most common TRAEs reported in the Phase 1 dose-exploration study were nausea

(48.8%), fatigue (31.3%), and vomiting (30.0%).[1][2] Gastrointestinal toxicities were generally

more common at higher dose levels.[3]

Q2: What specific dose-limiting toxicities (DLTs) have been identified for AMG 193?

A2: DLTs were reported in eight patients at doses of 240 mg and higher. The specific DLTs

included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1][2] The 1600

mg once-daily dose was found to be intolerable due to grade 3 nausea and fatigue.[4]
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Q3: What was the maximum tolerated dose (MTD) determined in the Phase 1 trial?

A3: The MTD for AMG 193 was established at 1200 mg administered orally once daily (o.d.).[1]

[2][5]

Q4: How does the safety profile of AMG 193 compare to first-generation PRMT5 inhibitors?

A4: AMG 193 has demonstrated a favorable safety profile, notably without the clinically

significant myelosuppression (bone marrow toxicity) that was a concern with first-generation,

non-selective PRMT5 inhibitors.[1][3][5] Its MTA-cooperative mechanism allows it to selectively

target tumor cells while sparing normal cells.[6][7]

Q5: A researcher in our lab observes significant nausea and vomiting in our preclinical models

at higher exposures. Is this consistent with clinical findings?

A5: Yes. The most common adverse events in the clinical trial were gastrointestinal in nature,

particularly at higher doses.[3] It was suspected that this might be related to the number of pills

required for higher dosages, and work on an improved formulation was initiated to address this.

[3] Your preclinical observations are consistent with the established clinical safety profile.

Q6: We are not seeing significant hematologic toxicity in our in vivo models. Does this align

with the clinical data?

A6: Yes, this aligns perfectly. A key feature of AMG 193's clinical safety profile is the absence of

significant neutropenia and thrombocytopenia (myelosuppression).[1][3] Preclinical studies also

showed no observable effects on normal hematopoietic lineages.[7]

Q7: How can we confirm target engagement of AMG 193 in our experimental models?

A7: In the clinical trial, target engagement was confirmed by measuring the reduction of

symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker for PRMT5 activity.[6]

Complete inhibition of tumor SDMA was seen at doses of 480 mg and higher.[6] Additionally,

reductions in circulating tumor DNA (ctDNA) correlated with anti-tumor response.[6] Measuring

SDMA levels in tumor tissue or relevant biological fluids would be a robust method to confirm

target engagement in your models.

Data Presentation: Safety and Toxicity Summary
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Table 1: Dose-Limiting Toxicities (DLTs) of AMG 193
Dose Level DLTs Observed

≥ 240 mg
Nausea, Vomiting, Fatigue, Hypersensitivity

Reaction, Hypokalemia[1][2]

1600 mg o.d. Grade 3 Nausea and Fatigue (Intolerable)[4]

Table 2: Most Common Treatment-Related Adverse
Events (TRAEs)

Adverse Event Frequency

Nausea 48.8%[1][2]

Fatigue 31.3%[1][2]

Vomiting 30.0%[1][2]

Experimental Protocols
Phase 1 Trial Methodology (NCT05094336)
The first-in-human study of AMG 193 was a multicenter, open-label, Phase 1 dose-escalation

trial designed to evaluate the drug in patients with advanced solid tumors characterized by

methylthioadenosine phosphorylase (MTAP) deletion.[1][2][8]

Primary Objectives:

Evaluate the safety and tolerability of AMG 193 monotherapy.[8][9]

Identify dose-limiting toxicities (DLTs).[8][9]

Determine the maximum tolerated dose (MTD).[1][2]

Patient Population:

Adults with histologically confirmed metastatic or locally advanced solid tumors with

homozygous MTAP or CDKN2A deletion.[1][6]
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Patients had measurable disease as per RECIST v1.1 criteria.[1][6]

Treatment Protocol:

AMG 193 was administered orally, either once daily (o.d.) or twice daily (b.i.d.), in continuous

28-day cycles.[1][2]

The study involved seven dose-escalating cohorts, with doses ranging from 40 mg to 1600

mg.[1][2][4]

Treatment continued until disease progression or unacceptable toxicity.[8][9]

Safety Assessment:

Safety and tolerability were the primary endpoints.[8][9]

Endpoints included the recording of treatment-emergent adverse events (AEs), serious AEs,

laboratory abnormalities, electrocardiograms, and vital signs.[8][9]

DLTs were assessed to establish the MTD.

Pharmacokinetic (PK) Assessment:

Secondary objectives included characterizing the PK parameters of AMG 193, such as

Cmax, Tmax, and AUC, after single and multiple doses.[8][9]

Mandatory Visualizations
Signaling Pathway and Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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